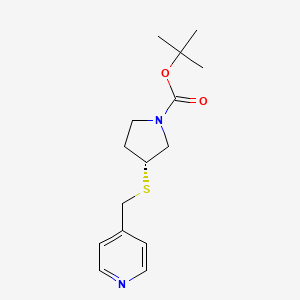

(R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a pyridin-4-ylmethylsulfanyl substituent at the 3-position. The (R)-configuration at the pyrrolidine ring introduces stereochemical specificity, which is critical for interactions in chiral environments, such as enzyme binding pockets. The tert-butyl ester moiety enhances steric bulk and stability, while the pyridinylmethylsulfanyl group contributes to electronic and hydrophobic properties.

Propriétés

Formule moléculaire |

C15H22N2O2S |

|---|---|

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

tert-butyl (3R)-3-(pyridin-4-ylmethylsulfanyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-13(10-17)20-11-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3/t13-/m1/s1 |

Clé InChI |

HDDVQNBDNIBRLH-CYBMUJFWSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CC=NC=C2 |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=NC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The preparation of (R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:

- Construction of the pyrrolidine ring with appropriate stereochemistry.

- Introduction of the pyridin-4-ylmethylsulfanyl substituent at the 3-position.

- Protection of the carboxylic acid as a tert-butyl ester.

The synthetic approach often employs chiral starting materials or chiral auxiliaries to ensure the (R)-configuration at the stereogenic center.

Reported Synthetic Route from Patent Literature

A detailed method related to the preparation of pyrrolidine-2-carboxylic acid derivatives, which can be adapted for the title compound, is described in a European patent (EP3015456A1). Key steps include:

- Starting Material: Chiral amino acid derivatives such as (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate.

- Lithiation and Formylation: Treatment with lithium diisopropylamide (LDA) at -78°C under nitrogen, followed by slow addition of formic acetic anhydride to introduce formyl functionality.

- Cyclization: Subsequent intramolecular cyclization to form the pyrrolidine ring system.

- Deprotection and Functionalization: Use of trifluoroacetic acid (TFA) for deprotection of tert-butoxycarbonyl groups and introduction of the desired substituents.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation | LDA in THF, N2 atmosphere | -78°C | - | Ensures regioselective lithiation |

| Formylation | Formic acetic anhydride in THF | -78°C to 5°C | - | Slow addition to maintain temperature |

| Cyclization and Deprotection | TFA in methylene chloride | 5°C to 25°C | 75.6-95.7 | Column chromatography purification |

This method emphasizes mild conditions, cheap raw materials, and simple operation, with yields ranging from approximately 75% to 95% depending on the intermediate and final product.

Protection of Carboxylic Acid as tert-Butyl Ester

The tert-butyl ester protecting group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) or via esterification reactions with tert-butanol under acidic or catalytic conditions.

- For example, the reaction of the free carboxylic acid with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) in tert-butanol at room temperature overnight yields the tert-butyl ester with high efficiency (yield ~92%).

- This protection is crucial for stability during subsequent synthetic steps and can be removed under acidic conditions (e.g., TFA treatment) if needed.

Summary Table of Key Synthetic Steps

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions to maintain the stereochemical integrity of the (R)-configuration.

- Use of lithiation-substitution techniques at low temperatures (-78°C) is critical for regio- and stereoselectivity.

- The tert-butyl ester serves as a robust protecting group compatible with various reaction environments.

- The pyridin-4-ylmethylsulfanyl substituent is introduced via sulfur nucleophile chemistry, though explicit detailed protocols for this exact compound are limited in public literature.

- The overall synthetic strategy benefits from cheap raw materials and simple operational procedures , which reduce production costs and facilitate scalability.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

Substitution: The pyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mécanisme D'action

The mechanism of action of ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine moiety can interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The sulfanyl group can undergo redox reactions, influencing the redox state of biological systems. The pyrrolidine ring can interact with protein targets, affecting their conformation and activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares key structural and synthetic features of the target compound with analogous tert-butyl ester derivatives:

Key Observations:

Structural Diversity :

- The target compound’s pyridinylmethylsulfanyl group distinguishes it from analogs with carbonyl (e.g., thiazolidine-3-carbonyl in ), aromatic (e.g., methoxycarbonyl-phenyl in ), or halogenated substituents (e.g., dichloro-fluorophenyl in ). Sulfur’s lower electronegativity compared to oxygen or nitrogen may enhance hydrophobicity and alter binding kinetics .

- Ring Systems : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings (e.g., ) influence conformational flexibility and steric interactions.

Synthetic Approaches :

- The one-pot method for the thiazolidine-containing analog highlights efficient strategies for tert-butyl ester derivatives. The target compound may require similar coupling agents (e.g., DCC, EDC) for sulfanyl group introduction .

Safety and Handling :

- Tert-butyl esters with aromatic or sulfur groups (e.g., ) are often irritants, suggesting the target compound may necessitate similar precautions (gloves, ventilation) during synthesis .

The pyridinylmethylsulfanyl group could mimic cysteine or methionine residues in enzyme inhibition .

Activité Biologique

(R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its potential biological activities. Its unique structural features, including a pyrrolidine ring and a pyridine moiety, suggest various therapeutic applications, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O2S

- Molecular Weight : 294.41 g/mol

- CAS Number : [insert CAS number if available]

The compound's structure facilitates interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and π-π stacking interactions with proteins.

Research indicates that this compound acts as a ligand in receptor binding studies. The pyridine moiety enhances its ability to interact with aromatic residues in proteins, while the sulfanyl group may coordinate with metal ions or form hydrogen bonds, modulating enzyme activity and receptor function .

Biological Activities

The compound has been studied for various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Antiviral Properties : It has shown promise as a potential inhibitor of viral proteases, particularly in the context of SARS-CoV .

- Antimicrobial Effects : The compound's structural characteristics may confer antibacterial properties, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 5 to 10 µM |

| Study B | Antiviral | Exhibited moderate inhibition against SARS-CoV 3CL protease with IC50 values around 0.39 µM |

| Study C | Antimicrobial | Demonstrated significant antibacterial activity against Gram-positive bacteria |

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound influences its biological activity. Variations in the pyridine or pyrrolidine substituents can lead to different biological outcomes, suggesting that further optimization could enhance its therapeutic efficacy .

Table 2: Structural Variants and Their Activities

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| Compound X | Different substitution on the pyridine ring | Enhanced anticancer activity |

| Compound Y | Altered pyrrolidine structure | Improved antiviral properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves multi-step protocols. For analogous tert-butyl-protected pyrrolidine derivatives, a common approach includes:

- Step 1 : Functionalization of the pyrrolidine ring with a sulfanyl group. This may involve nucleophilic substitution using a pyridin-4-ylmethanethiol precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Step 2 : Introduction of the tert-butyl carbamate group via Boc protection. This is often achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .

- Chiral Resolution : The (R)-configuration is ensured either through chiral auxiliary-mediated synthesis or enantioselective chromatography post-synthesis.

Q. What purification techniques are recommended for isolating high-purity samples of this compound?

- Methodological Answer :

- Column Chromatography : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted intermediates and byproducts.

- Recrystallization : Solvent systems like dichloromethane/hexane or ethyl acetate/hexane are effective for crystallizing tert-butyl esters .

- HPLC : Reverse-phase HPLC is recommended for final purity validation, especially to resolve enantiomeric impurities .

Q. How is the compound characterized to confirm its structural integrity and enantiomeric purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm), and pyridin-4-ylmethylsulfanyl moiety (aromatic protons at δ ~8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation pattern.

- Chiral Analysis : Chiral HPLC using columns like Chiralpak® IA/IB or polarimetry ensures enantiomeric excess (ee) >98% for the (R)-isomer .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is advised if handling powders in non-ventilated areas .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

- Storage : Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Temperature Control : Maintain strict temperature ranges (e.g., 0°C for sulfanyl group introduction) to avoid side reactions like oxidation .

- Catalyst Screening : Test alternatives to DMAP (e.g., 4-DMAP or N-methylmorpholine) to enhance Boc protection efficiency.

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize intermediate degradation .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- 2D NMR Experiments : Perform HSQC and HMBC to assign ambiguous peaks, particularly for overlapping pyrrolidine and pyridine signals.

- Isotopic Labeling : Use deuterated analogs to confirm assignments in complex spectra.

- Independent Synthesis : Reproduce the synthesis with labeled precursors (e.g., ¹³C-Boc) to validate structural hypotheses .

Q. What strategies ensure enantiomeric purity during scale-up synthesis?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric catalysis (e.g., chiral Pd complexes) during key bond-forming steps .

- Dynamic Kinetic Resolution : Use enzymes or chiral bases to dynamically resolve racemic mixtures.

- Crystallization-Induced Asymmetric Transformation : Optimize solvent systems to preferentially crystallize the (R)-enantiomer .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under N₂/O₂ atmospheres.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.